3-(difluoromethyl)-N-[(E)-(3-methylphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINE is a complex organic compound that features a triazole ring substituted with difluoromethyl and methylsulfanyl groups, along with a methylene-linked 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazinecarboxamides with difluoroacetic anhydride.
Introduction of Substituents: The difluoromethyl and methylsulfanyl groups are introduced via difluoromethylation and thiolation reactions, respectively.
Condensation Reaction: The final step involves the condensation of the triazole derivative with 3-methylbenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINE undergoes several types of chemical reactions:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Strong nucleophiles such as alkoxides or thiolates
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine
Substitution: Substituted triazole derivatives
Scientific Research Applications
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique electronic properties of the triazole ring make this compound useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological processes involving triazole-containing molecules.
Mechanism of Action
The mechanism of action of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites or receptor binding pockets, modulating their activity. The difluoromethyl and methylsulfanyl groups can enhance binding affinity and selectivity through electronic and steric effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-4-(methylthio)-1H-pyrazole
- 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINE is unique due to its combination of a triazole ring with difluoromethyl and methylsulfanyl substituents, along with a methylene-linked 3-methylphenyl group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12F2N4S |
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Molecular Weight |
282.31 g/mol |
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C12H12F2N4S/c1-8-4-3-5-9(6-8)7-15-18-11(10(13)14)16-17-12(18)19-2/h3-7,10H,1-2H3/b15-7+ |
InChI Key |
YMFOCIPIXIKOOH-VIZOYTHASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=NN=C2SC)C(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NN=C2SC)C(F)F |
Origin of Product |
United States |
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